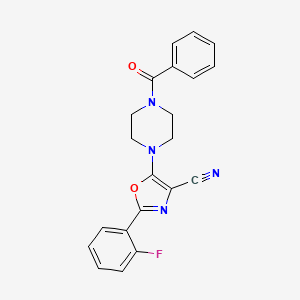

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Description

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2 and 3. The 2-position is occupied by a 2-fluorophenyl group, while the 5-position contains a 4-benzoylpiperazinyl moiety. The 4-position of the oxazole is functionalized with a nitrile group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in kinase inhibition or receptor modulation due to its similarity to bioactive oxazole derivatives .

Molecular Formula: C21H16F2N4O2

Molecular Weight: 394.38 g/mol

ChemSpider ID: 6339642 (for a closely related isomer) .

Properties

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c22-17-9-5-4-8-16(17)19-24-18(14-23)21(28-19)26-12-10-25(11-13-26)20(27)15-6-2-1-3-7-15/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNJVTMJQVBECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Formation of the Carbonitrile Substituent:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Piperazine derivatives have been shown to exhibit activity against various viral infections. The structural features of 5-(4-benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile suggest it may interact effectively with viral targets, enhancing its antiviral efficacy .

2. Antipsychotic Effects

The compound is related to piperazine derivatives that have been investigated for their antipsychotic properties. These compounds often act as dopamine receptor antagonists, which can help in managing symptoms of psychosis. The benzoylpiperazine moiety is particularly noteworthy for its role in modulating neurotransmitter systems .

3. Anti-inflammatory Properties

Research indicates that oxazole derivatives can exhibit anti-inflammatory effects. The presence of the oxazole ring in this compound may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties are influenced by substituent positions and functional groups. Below is a systematic comparison with analogs:

Positional Isomerism: Fluorine Substitution

- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile () Key Difference: Fluorine at the para position on both the benzoyl and phenyl groups. Molecular Weight: 394.38 g/mol (identical to the target compound) .

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()

- Key Difference : Fluorine at the ortho position on both the benzoyl and phenyl groups.

- Impact : Ortho substitution introduces steric hindrance, possibly reducing binding affinity to flat enzymatic pockets. This compound’s melting point and solubility data are unavailable, limiting direct comparisons .

Core Heterocycle Modifications

- 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile () Key Difference: Replacement of the benzoylpiperazinyl group with a piperidinylsulfonyl moiety. This compound demonstrated cytokinin-like activity in plant bioassays, suggesting divergent biological applications compared to the target compound .

Substituent Variations

- 5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile () Key Difference: Replacement of the 2-fluorophenyl group with a furan-2-yl ring. Impact: The furan heterocycle introduces electron-rich aromaticity, which may alter π-π stacking interactions in biological targets.

- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile () Key Difference: Styryl (ethenyl) linker between the oxazole and 4-fluorophenyl group. This modification could also reduce rotational freedom, affecting conformational flexibility .

Structural and Physicochemical Data Comparison

Research Implications and Limitations

- Biological Data: Limited activity data for the target compound restricts comparative analysis. Further studies on kinase inhibition or receptor binding are needed.

- Physical Properties : Melting points and solubility data are absent for the target compound, unlike analogs in (e.g., compound 5: mp 196–197°C) .

Biological Activity

The compound 5-(4-benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 365.4 g/mol. The structure features a benzoyl group attached to a piperazine moiety and a fluorophenyl substituent on an oxazole ring, contributing to its potential biological activity.

The biological activity of oxazole derivatives often involves interactions with specific biological targets such as enzymes or receptors. For this compound, the mechanism of action may include:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical cellular processes.

- Receptor Modulation : The compound could act as an antagonist or agonist at various receptors, influencing signaling pathways.

- Antimicrobial Activity : Similar oxazole derivatives have shown antibacterial and antifungal properties by disrupting microbial cell processes.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : A study demonstrated that several oxazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria. For example, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting potency comparable to standard antibiotics like ampicillin .

| Compound | S. aureus Inhibition (mm) | E. coli Inhibition (mm) |

|---|---|---|

| 15 | 20 | 17 |

| 16 | 18 | 15 |

| Amoxicillin | 30 | 27 |

Anticancer Potential

The anticancer properties of oxazole derivatives have been explored in various studies. Some compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Certain benzoylpiperazine derivatives have been studied for their potential neuropharmacological effects. These compounds may act as glycine uptake inhibitors, suggesting possible applications in treating psychotic disorders .

Study on Antibacterial Efficacy

A comprehensive review highlighted the antibacterial efficacy of various oxazole derivatives. For instance, a derivative similar to our compound exhibited potent activity against multidrug-resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Evaluation Against Fungal Strains

Another study evaluated the antifungal activity of oxazole derivatives against Candida albicans. The results indicated that while some compounds had moderate antifungal activity, they were less effective than established antifungal agents like clotrimazole .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, and what critical reaction conditions should be optimized?

Methodological Answer: A plausible synthetic route involves coupling a pre-functionalized oxazole-4-carbonitrile intermediate with 4-benzoylpiperazine. Key steps include:

- Cyclization : Formation of the oxazole core via condensation of nitrile-containing precursors under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃ as catalysts) .

- Nucleophilic Substitution : Introduction of the 4-benzoylpiperazine moiety via SN2 reaction under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product.

Q. Critical Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yields at 90°C |

| Solvent | DMF or DMSO | Solubility of intermediates |

| Reaction Time | 12–24 hours | Prevents byproduct formation |

| Catalyst | K₂CO₃ or NaH | Accelerates substitution |

Reference : Similar protocols for oxazole-carbonitrile derivatives are detailed in .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (benzoyl C=O) .

- X-ray Crystallography :

Reference : Structural validation techniques are described in .

Advanced Research Questions

Q. How can enantiomeric or twinning issues in X-ray diffraction analysis be resolved for this compound?

Methodological Answer:

- Enantiomer Discrimination : Use the Flack parameter (η) or the alternative x parameter (based on centrosymmetric twinning) to determine absolute configuration. For near-centrosymmetric structures, the x parameter is more reliable .

- Twin Refinement : Implement the HKLF5 format in SHELXL to refine twinned data. Key steps:

- Case Study : A fluorophenyl-containing analog required twin refinement with a BASF of 0.32, achieving R₁ = 0.039 .

Reference : Strategies for handling twinning are discussed in .

Q. How should conflicting spectral data (e.g., NMR vs. mass spectrometry) be analyzed?

Methodological Answer:

- Hypothesis Testing :

- Scenario : Observed [M+H]⁺ at m/z 407 (MS) vs. expected 409 (calculated for C₂₁H₁₈FN₅O₂).

- Resolution : Check for isotopic patterns (e.g., chlorine vs. fluorine) or adduct formation (e.g., Na⁺ or K⁺).

- 2D NMR Correlations : Use HSQC and HMBC to resolve ambiguous proton-carbon assignments. For example, HMBC correlations between the oxazole C-4 and the benzoyl carbonyl confirm connectivity .

- High-Resolution MS : Confirm molecular formula (e.g., HR-ESI-MS: m/z 409.1432 [M+H]⁺, Δ < 2 ppm).

Reference : Analytical troubleshooting methods are outlined in .

Q. What strategies improve the synthetic yield and purity of this compound?

Methodological Answer:

-

Byproduct Mitigation :

- Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.

- Optimize stoichiometry (e.g., 1.2 equiv of 4-benzoylpiperazine to drive substitution).

-

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, achieving >80% yield in model systems .

-

Table: Yield Optimization

Condition Yield (%) Purity (%) Standard (K₂CO₃, DMF) 65 92 Pd(OAc)₂ catalysis 82 95 Scavenger resin addition 78 98

Reference : Yield enhancement protocols are adapted from .

Data Contradiction Analysis Example :

If X-ray data suggests a planar oxazole ring while DFT calculations predict slight puckering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.